molecular formula C19H18O4 B2412916 Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 314745-48-7

Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2412916
CAS No.: 314745-48-7
M. Wt: 310.349
InChI Key: VBXSXPRAVYNZIK-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class This compound is characterized by its unique structure, which includes a benzofuran ring substituted with a carboxylate ester group, a methoxy group, and a methylphenyl group

Properties

IUPAC Name

methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-12-4-6-14(7-5-12)11-22-15-8-9-17-16(10-15)18(13(2)23-17)19(20)21-3/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXSXPRAVYNZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=C3C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate has several notable applications:

Chemistry

  • Intermediate in Synthesis : Utilized as an intermediate in the development of more complex organic molecules.
  • Reactivity Studies : Engaged in various chemical reactions, including oxidation, reduction, and substitution.

Biology

  • Antimicrobial Activity : Investigated for its effectiveness against various microbial strains.
  • Anti-inflammatory Properties : Explored for potential therapeutic effects in inflammatory conditions.

Medicine

  • Therapeutic Applications : Studied for potential use in treating diseases such as cancer and infections.
  • Mechanism of Action : Research indicates that it may interact with specific molecular targets, modulating enzymatic activity.

Recent studies have highlighted the biological activities associated with this compound:

Antimicrobial Activity

Research has demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives of this compound have shown effectiveness against:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.0048 mg/mL
Compound BEscherichia coli0.0195 mg/mL
Compound CCandida albicans0.0125 mg/mL

These findings suggest that this compound could be further developed into antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Mechanisms of Action :
    • Induction of apoptosis in cancer cells through modulation of mitochondrial pathways.
    • Cell cycle arrest observed during treatment, inhibiting cancer cell proliferation.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-5-[(4-methoxyphenyl)methoxy]-1-benzofuran-3-carboxylate
  • Methyl 2-methyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate

Uniqueness

Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on antimicrobial properties and other pharmacological effects.

Chemical Structure

The structure of this compound can be represented as follows:

C18H20O4\text{C}_{18}\text{H}_{20}\text{O}_4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of benzofuran compounds, including this compound.

Synthesis and Testing

Research conducted by synthesized several derivatives of methyl benzofuran carboxylates, testing them against a range of microbial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity, particularly against Gram-positive bacteria and fungi.

Table 1: Antimicrobial Activity of Methyl Benzofuran Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.0048 mg/mL
Compound BEscherichia coli0.0195 mg/mL
Compound CCandida albicans0.039 mg/mL

The study showed that the introduction of specific functional groups significantly enhanced the antimicrobial efficacy of these compounds .

Pharmacological Properties

Beyond antimicrobial activity, research has indicated that compounds within this class may possess additional pharmacological effects, including anti-inflammatory and analgesic properties.

Case Studies

One notable case study involved the evaluation of benzofuran derivatives in the context of their anti-inflammatory effects. In vitro assays demonstrated that certain derivatives could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Table 2: Summary of Pharmacological Effects

Study ReferenceEffect ObservedMechanism of Action
AntimicrobialDisruption of bacterial cell walls
Anti-inflammatoryInhibition of cytokine production
AnalgesicModulation of pain pathways

Q & A

Q. What are the recommended protocols for the safe handling of Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate in laboratory settings?

  • Methodological Answer: Adhere to safety protocols outlined in chemical safety data sheets (SDS), including:
  • Use of personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Conduct experiments in well-ventilated fume hoods to minimize inhalation risks due to potential respiratory irritation .
  • Store the compound in a tightly sealed container away from oxidizers and heat sources to prevent decomposition .
  • In case of spills, use inert absorbents (e.g., vermiculite) and dispose of waste via approved hazardous chemical protocols .

Q. What synthetic strategies are effective for preparing this compound?

  • Methodological Answer:
  • Cascade [3,3]-sigmatropic rearrangements can be employed to construct the benzofuran core, leveraging methoxy and methylphenyl substituents for regioselective functionalization .
  • Protection/deprotection strategies : Use benzyl or methoxymethyl (MOM) groups to protect reactive hydroxyl intermediates during synthesis, followed by catalytic hydrogenation or acid hydrolysis for deprotection .
  • Esterification : Introduce the methyl ester group via reaction of the corresponding carboxylic acid with methanol in the presence of a catalyst (e.g., H₂SO₄) .

Q. How is the crystal structure of this benzofuran derivative determined?

  • Methodological Answer:
  • X-ray crystallography : Use single-crystal diffraction data processed with SHELX (e.g., SHELXL for refinement) to resolve atomic coordinates and anisotropic displacement parameters .
  • Structure visualization : Employ ORTEP-III (via WinGX suite) to generate thermal ellipsoid diagrams and validate molecular geometry .
  • Validation metrics : Check R-factor convergence, residual electron density, and geometric parameters (e.g., bond lengths/angles) against expected values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound?

  • Methodological Answer:
  • Multi-software validation : Compare refinement results using alternative programs (e.g., Olex2 vs. SHELXL) to identify systematic errors .
  • Twinned data analysis : Apply the Hooft parameter or PLATON’s TwinRotMat tool to detect and model twinning, especially if non-merohedral twinning is suspected .
  • High-resolution data : Collect data at synchrotron facilities to improve resolution (<1.0 Å), reducing ambiguity in electron density maps .

Q. What methodological approaches are used to analyze the structure-activity relationships (SAR) of this compound?

  • Methodological Answer:
  • Comparative analogs : Synthesize derivatives with variations in the methoxy or methylphenyl groups and test biological activity (e.g., antimicrobial assays) to identify critical substituents .
  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes), correlating binding affinity with experimental IC₅₀ values .
  • QSAR modeling : Develop quantitative models using descriptors like logP, polar surface area, and Hammett constants to predict activity trends .

Q. How can contradictions in reported biological activities of benzofuran derivatives be addressed?

  • Methodological Answer:
  • Assay standardization : Re-evaluate activities under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
  • Purity verification : Use HPLC-MS to confirm compound integrity (>95% purity), as impurities may skew bioactivity results .
  • Mechanistic studies : Conduct in vitro enzyme inhibition or cellular uptake assays to isolate specific modes of action, reducing ambiguity from whole-organism studies .

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